N-(2,4-dimethoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(2,4-dimethoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core fused with a thioacetamide linker and a 2,4-dimethoxyphenyl substituent. This compound is synthesized via nucleophilic substitution reactions, where 2-mercapto-thienopyrimidinone derivatives react with halogenated acetamides under basic conditions . Its structural complexity and functional group diversity make it a candidate for studies in medicinal chemistry, particularly in targeting enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-10-7-13-16(27-10)17(23)21(2)18(20-13)26-9-15(22)19-12-6-5-11(24-3)8-14(12)25-4/h5-6,8,10H,7,9H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOZQYPHZGNKDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidinyl core, followed by the introduction of the dimethoxyphenyl group. Common reagents used in these reactions include dimethyl sulfate for methylation and thiourea for the introduction of the thioacetamide group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could interact with cellular proteins involved in signal transduction pathways, thereby modulating cellular functions and responses.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing vs. Methoxy groups (e.g., 2,4-dimethoxyphenyl in the target compound) improve aqueous solubility due to their polar nature .
Core Heterocycle Variations: Thiazolo[4,5-d]pyrimidinones (e.g., ) introduce additional sulfur atoms, which may alter binding affinity compared to thieno[3,2-d]pyrimidinones.
Biological Activity
N-(2,4-dimethoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and pharmacological properties.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 375.51 g/mol. Its structure includes a thieno[3,2-d]pyrimidine moiety linked to an acetamide group via a thioether bond. This unique structure may contribute to its biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 375.51 g/mol |
| IUPAC Name | This compound |
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, derivatives of thieno[3,2-d]pyrimidines have been shown to inhibit various cancer cell lines effectively. A structure-activity relationship (SAR) analysis revealed that modifications on the thieno ring can enhance cytotoxicity against tumor cells like Mia PaCa-2 and PANC-1 .
Antimicrobial Properties
Compounds related to this compound have demonstrated antimicrobial activities against bacteria such as Staphylococcus aureus and Escherichia coli. The disk diffusion method has been commonly used to assess these activities .
Mechanistic Insights
Studies utilizing density functional theory (DFT) have provided insights into the interaction mechanisms of this compound with biological targets. The computational analysis suggests that the compound can stabilize specific protein conformations that are crucial for its biological effects .
Case Studies
- Antitumor Evaluation : A study evaluated the antitumor efficacy of similar thieno[3,2-d]pyrimidine derivatives in vitro against human cancer cell lines. The results indicated that certain modifications greatly increased potency compared to standard chemotherapeutics .
- Antimicrobial Testing : A series of related compounds were tested for their antimicrobial properties using both disk diffusion and minimum inhibitory concentration (MIC) methods. The results highlighted broad-spectrum activity against Gram-positive and Gram-negative bacteria .
Q & A
Q. What are the key synthetic steps for preparing this compound?
The synthesis involves:
- Core formation : Constructing the thieno[3,2-d]pyrimidin-4-one scaffold via cyclization of thiopyrimidine precursors.
- Thioether linkage : Alkylation of the thiol group on the pyrimidinone core with a chloroacetamide derivative (e.g., 2-chloro-N-(2,4-dimethoxyphenyl)acetamide) using sodium methylate as a base in DMF or similar solvents .
- Purification : Isolation via precipitation (e.g., water addition) and refinement using column chromatography or recrystallization. Example conditions: Stirring at room temperature for 12–24 hours, monitored by TLC .
Q. Which spectroscopic methods are critical for structural validation?
Essential techniques include:
- 1H NMR : To confirm substituent integration (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons at δ 6.5–7.5 ppm) and acetamide NH signals (δ ~10 ppm) .
- Mass spectrometry (HRMS or ESI-MS) : To verify molecular ion peaks matching the molecular formula (e.g., C20H23N3O4S2).
- Elemental analysis : To validate C, H, N, and S content within ±0.3% deviation .
Q. How is the thieno[3,2-d]pyrimidinone core synthesized?
The core is typically formed by cyclizing 3-acetylthiophene derivatives with urea or thiourea under acidic or basic conditions. For example, Vilsmeier-Haack formylation at 65°C can introduce functional groups while avoiding side reactions at higher temperatures .
Advanced Research Questions
Q. How can reaction parameters be optimized to mitigate low yields in alkylation steps?
- Temperature control : Lower temperatures (room temperature) reduce side reactions like over-alkylation .
- Reagent stoichiometry : A 1.2–1.5 molar excess of chloroacetamide ensures complete thiolate ion alkylation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiolate intermediate .
- Protective groups : Use of N-protected intermediates (e.g., acetyl groups) prevents competing reactions, improving regioselectivity .
Q. What strategies address contradictions in biological activity data across structural analogs?
- SAR analysis : Systematically modify substituents (e.g., methoxy positions on the phenyl ring, methyl groups on the pyrimidinone) and correlate changes with activity trends. For example, 2,4-dimethoxy substitution may enhance solubility but reduce target binding affinity compared to halogenated analogs .
- Computational modeling : Use molecular docking to predict interactions with enzymes (e.g., kinases) and validate via enzymatic assays .
Q. How can synthetic routes be adapted for isotopic labeling to study metabolic pathways?
- Isotope introduction : Use 13C-labeled sodium methylate during alkylation or deuterated solvents in cyclization steps.
- Tracking : Characterize labeled intermediates via LC-MS and employ in vitro metabolic studies with liver microsomes .
Data Analysis & Methodological Challenges
Q. How to resolve discrepancies in reaction outcomes under varying protective group strategies?
Compare yields and side products between protected (e.g., acetylated) and unprotected intermediates. For instance, Abdelwahab et al. observed higher yields with N-protected aminothiophenes due to reduced side reactions . Optimization may involve balancing protection efficiency with deprotection steps.
Q. What purification techniques improve crystallinity for X-ray diffraction studies?
- Solvent systems : Use mixed solvents (e.g., ethanol/water) for slow crystallization.
- Seeding : Introduce pre-formed crystals to induce homogeneous nucleation.
- Example : A similar acetamide derivative (CAS 17172-81-5) was purified via recrystallization from ethanol, yielding crystals suitable for XRD .
Biological Evaluation Design
Q. How to design enzyme inhibition assays for this compound?
- Target selection : Prioritize kinases or dehydrogenases based on structural analogs (e.g., thienopyrimidinones targeting EGFR or COX-2) .
- Assay protocol : Use fluorescence-based assays (e.g., ATPase activity) with IC50 determination via dose-response curves (0.1–100 μM range). Include positive controls (e.g., staurosporine for kinases) .
Q. What in vitro models assess cytotoxicity and selectivity?
- Cell lines : Test against cancer (HeLa, MCF-7) and normal (HEK-293) cells.
- Metrics : Calculate selectivity index (IC50 normal / IC50 cancer). A compound with SI >10 suggests therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
